N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a chlorinated pyrimidine ring, and a carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. Subsequent steps involve the chlorination of the pyrimidine ring and the attachment of the carboxamide group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest for drug discovery and development. Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and molecular pathways.
Medicine: In medicine, N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating specific medical conditions. Clinical trials may be conducted to evaluate its potential as a new drug candidate.
Industry: The compound’s unique chemical properties make it useful in various industrial applications. It can be used as a precursor for manufacturing specialty chemicals, agrochemicals, and advanced materials. Its role in industrial processes may include catalysis, polymerization, and surface modification.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(METHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-BROMO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-ACETAMIDE
Uniqueness: N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the azepane ring and the sulfonyl groups enhances its stability and reactivity, making it a versatile compound for various applications. Its chlorinated pyrimidine ring also contributes to its distinctiveness, offering opportunities for targeted chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C19H23ClN4O5S2 |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O5S2/c1-2-30(26,27)19-21-13-16(20)17(23-19)18(25)22-14-7-9-15(10-8-14)31(28,29)24-11-5-3-4-6-12-24/h7-10,13H,2-6,11-12H2,1H3,(H,22,25) |
InChI Key |
DRTJQNBJJZKCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl |
Origin of Product |
United States |
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